

In-Depth Technical Guide: 6-Bromoquinolin-4-Ol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 6-Bromoquinolin-4-Ol

CAS No.: 332366-57-1

Cat. No.: B3021693

[Get Quote](#)

Discovery, Synthesis, and Medicinal Chemistry Applications

Executive Summary

6-Bromoquinolin-4-ol (CAS: 145369-94-4), often referred to as 6-bromo-4-hydroxyquinoline, is a "privileged scaffold" in modern medicinal chemistry.^[1] While historically rooted in the dye and antimalarial research of the early 20th century, it has experienced a renaissance in the 21st century as a critical intermediate for the synthesis of Type I and Type II kinase inhibitors (e.g., PI3K/mTOR inhibitors like Omipalisib).

Its structural duality—possessing a nucleophilic oxygen at C4 (tautomeric with the C4-carbonyl) and an electrophilic bromine handle at C6—allows for orthogonal functionalization. This guide details its historical trajectory, optimized synthetic protocols, and its role as a linchpin in divergent drug discovery campaigns.

Chemical Identity & Physical Properties^{[2][3][4][5]}

The compound exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone). In solution and solid state, the keto form often predominates, though "4-ol" remains the common nomenclature.

| Property | Specification |
|-------------------|--|
| IUPAC Name | 6-Bromoquinolin-4-ol; 6-bromo-1H-quinolin-4-one |
| CAS Number | 145369-94-4 |
| Molecular Formula | C ₉ H ₆ BrNO |
| Molecular Weight | 224.05 g/mol |
| Melting Point | 280–285 °C (dec.) |
| Solubility | Low in water; soluble in DMSO, DMF, hot acetic acid. |
| pKa | ~11.5 (OH/NH acidic), ~2.5 (Basic N) |

Historical Evolution: From Dyes to Targeted Therapy

The Classical Era (1887–1950)

The synthesis of 4-hydroxyquinolines traces back to the Conrad-Limpach (1887) and Gould-Jacobs (1939) reactions. Early interest was driven by the search for antimalarial analogs of quinine. During WWII, thousands of quinoline derivatives were screened. While the 7-chloro analog (precursor to Chloroquine) became famous, the 6-bromo variant was synthesized as part of Structure-Activity Relationship (SAR) libraries to test halogen steric effects, though it lacked the potency of its 7-substituted counterparts against Plasmodium.

The Kinase Renaissance (2000–Present)

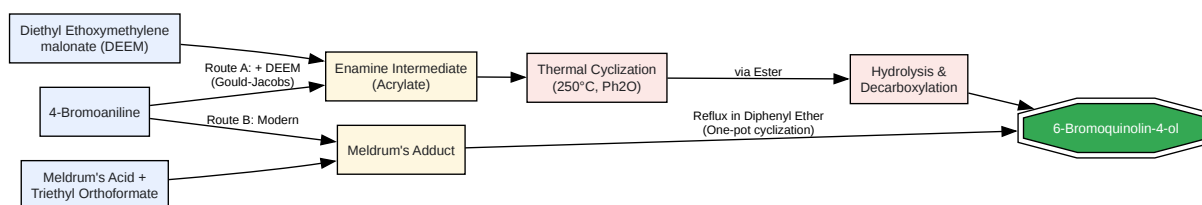
The molecule's significance shifted dramatically with the advent of targeted oncology. The 6-bromo substituent proved to be an ideal "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to extend the scaffold into the ATP-binding pockets of kinases.

- Key Milestone: The development of GSK2126458 (Omipalisib), a potent PI3K/mTOR inhibitor, utilizes 6-bromo-4-iodoquinoline (derived from **6-bromoquinolin-4-ol**) as a core building block.

Synthetic Methodologies

Two primary routes exist: the classical thermal cyclization and the modern Meldrum's acid approach. The latter is recommended for laboratory-scale purity and yield.

Diagram: Synthetic Pathways



[Click to download full resolution via product page](#)

Caption: Comparison of the Classical Gould-Jacobs (Route A) and the Modern Meldrum's Acid (Route B) pathways.

Protocol A: Modern Meldrum's Acid Route (Recommended)

This method avoids the isolation of the ester intermediate and typically offers higher purity.

- Reagents: 4-Bromoaniline (1.0 eq), Meldrum's acid (1.2 eq), Triethyl orthoformate (excess), Ethanol (solvent).
- Condensation: Reflux Meldrum's acid in triethyl orthoformate for 2 hours. Add 4-bromoaniline and reflux for an additional 2–3 hours.
- Isolation: Cool to RT. The intermediate adduct precipitates.^[2] Filter and wash with ethanol.
- Cyclization: Add the adduct portion-wise to boiling Diphenyl Ether (Ph₂O) at 250°C.

- Critical Step: Maintain temperature $>240^{\circ}\text{C}$ to ensure rapid decarboxylative cyclization and prevent polymerization.
- Workup: Cool to $\sim 50^{\circ}\text{C}$. Pour slowly into hexane or petroleum ether. The product precipitates as a solid.^{[2][3]} Filter, wash with hexane to remove diphenyl ether, and dry.
- Yield: Typically 60–75%.

Protocol B: Classical Gould-Jacobs Route

- Condensation: Heat 4-bromoaniline with Diethyl ethoxymethylenemalonate (DEEM) at 110°C (neat) until ethanol evolution ceases.
- Cyclization: Add the resulting acrylate oil to refluxing diphenyl ether (250°C) for 1 hour.
- Hydrolysis: The product of step 2 is an ester (Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate). Saponify with 10% NaOH, then acidify to get the carboxylic acid.
- Decarboxylation: Heat the acid in quinoline/copper bronze to remove the C3-carboxyl group.
- Note: This route is longer and lower yielding (30–45% overall) but uses cheaper reagents.

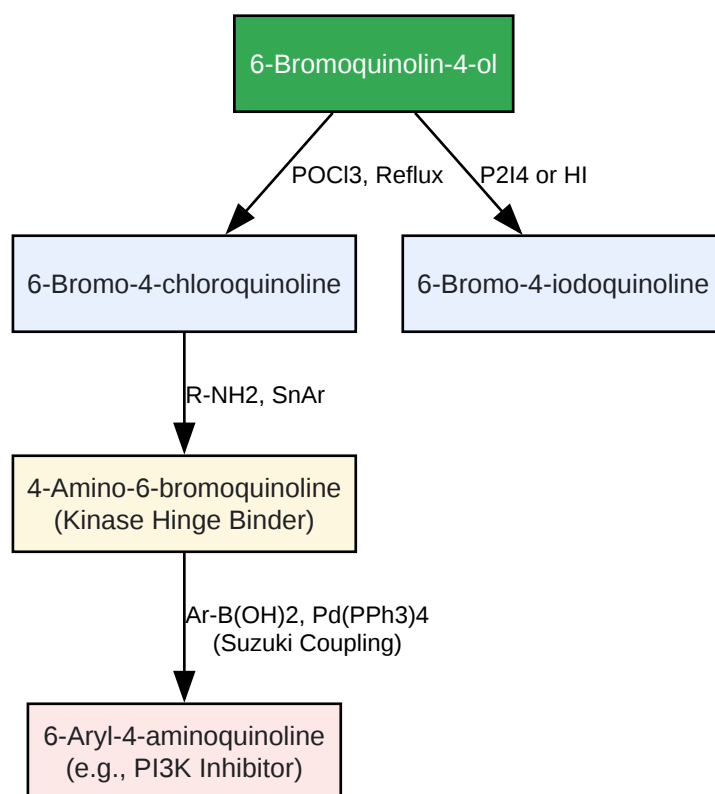
Medicinal Chemistry Applications

The utility of **6-bromoquinolin-4-ol** lies in its ability to serve as a divergent synthesis hub.

Functionalization Logic

- C4 Position (OH): Converted to Cl (using POCl_3) or I (using HI/P). This activates the position for $\text{S}_{\text{N}}\text{Ar}$ reactions with amines (to make aminoquinolines) or ethers.
- C6 Position (Br): Remains intact during C4 functionalization. Used subsequently for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce aryl or heteroaryl groups.

Diagram: Divergent SAR Workflow



[Click to download full resolution via product page](#)

Caption: Divergent synthesis strategy transforming the scaffold into complex kinase inhibitors.

Key Case Study: Synthesis of Omipalisib Intermediate

To synthesize the core of GSK2126458, **6-bromoquinolin-4-ol** is first converted to 6-bromo-4-iodoquinoline. The iodine at C4 is more reactive than the bromine at C6, allowing for a selective Suzuki coupling at C4 before addressing the C6 bromine, or vice versa depending on the specific protecting group strategy.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. *Journal of the American Chemical Society*, 61(10), 2890–2895. [Link](#)
- Wang, W., et al. (2012).[4] Synthesis of 6-bromo-4-iodoquinoline.[2][4] Atlantis Press (International Conference on Material Science and Application). [Link](#)

- Knight, Z. A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110 α in Insulin Signaling. *Cell*, 125(4), 733–747. (Context for PI3K inhibitor development).
- Ren, P., et al. (2011). Heterocyclic Compounds and Uses Thereof.[1][2][5][6] Patent WO2011022439. (Describes synthesis of Omipalisib intermediates).
- Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. *Journal of the American Chemical Society*, 68(7), 1264–1266. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. inter-chem.pl \[inter-chem.pl\]](#)
- [2. atlantis-press.com \[atlantis-press.com\]](#)
- [3. US20210246128A1 - Bicycle topoisomerase i inhibiting compounds, process for preparation and use thereof - Google Patents \[patents.google.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. 6-Bromo-8-ethylquinoline-3,4-diamine | Benchchem \[benchchem.com\]](#)
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Bromoquinolin-4-O]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3021693/docs#in-depth-technical-guide-6-bromoquinolin-4-ol\]](https://www.benchchem.com/product/b3021693/docs#in-depth-technical-guide-6-bromoquinolin-4-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)